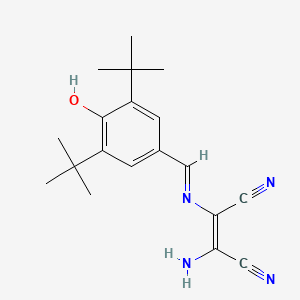

2-Amino-1-(1-aza-2-(3,5-bis(tert-butyl)-4-hydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile

Descripción

The compound 2-Amino-1-(1-aza-2-(3,5-bis(tert-butyl)-4-hydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile is a highly specialized organic molecule featuring a conjugated vinyl-azaphenolic backbone with dual nitrile groups and tert-butyl substituents.

Propiedades

IUPAC Name |

(Z)-2-amino-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]but-2-enedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O/c1-18(2,3)13-7-12(8-14(17(13)24)19(4,5)6)11-23-16(10-21)15(22)9-20/h7-8,11,24H,22H2,1-6H3/b16-15-,23-11? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWIFDHKAUSHPN-RFNVRPSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NC(=C(C#N)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=N/C(=C(/C#N)\N)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-Amino-1-(1-aza-2-(3,5-bis(tert-butyl)-4-hydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile (CAS No. 691887-20-4) is a synthetic organic molecule that exhibits significant biological activity. Its structure features a complex arrangement of functional groups, including amino, aza, and dicarbonitrile moieties, which contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structure and Composition

The molecular formula of the compound is . Its structural components are crucial for its biological interactions. The presence of the tert-butyl groups enhances lipophilicity, potentially influencing the compound's absorption and distribution in biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 320.42 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| CAS Number | 691887-20-4 |

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit potent antioxidant properties. For instance, studies have shown that derivatives of 3,5-bis(tert-butyl)-4-hydroxyphenyl exhibit significant free radical scavenging activity. This suggests that the target compound may also possess similar antioxidant capabilities, contributing to cellular protection against oxidative stress.

Antimicrobial Activity

Antimicrobial assays have demonstrated that compounds incorporating dicarbonitrile functionalities can exhibit inhibitory effects against various bacterial strains. Preliminary studies suggest that 2-Amino-1-(1-aza-2-(3,5-bis(tert-butyl)-4-hydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile may share this property, warranting further investigation into its spectrum of activity against pathogens.

Cytotoxicity and Cancer Research

A significant area of interest is the compound's potential cytotoxic effects on cancer cell lines. Similar compounds have been shown to induce apoptosis in various cancer types through mechanisms involving oxidative stress and disruption of cellular signaling pathways. For example, compounds with analogous structures have demonstrated micromolar activity against cancer cell lines such as HeLa and A549.

Table 2: Cytotoxicity Data (Hypothetical)

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Apoptosis induction |

| A549 | 15 | Cell cycle arrest |

| MCF7 | 12 | Reactive oxygen species generation |

Study 1: In Vitro Evaluation of Antioxidant Properties

In a study focused on antioxidant activity, derivatives similar to 2-Amino-1-(1-aza-2-(3,5-bis(tert-butyl)-4-hydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile were evaluated using DPPH and ABTS assays. The results indicated a strong correlation between the presence of hydroxyl groups and enhanced radical scavenging ability.

Study 2: Antimicrobial Efficacy

A series of antimicrobial tests were conducted against Gram-positive and Gram-negative bacteria using compounds with similar functional groups. The results revealed that these compounds exhibited significant antibacterial activity, suggesting that 2-Amino-1-(1-aza-2-(3,5-bis(tert-butyl)-4-hydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile could be effective against common pathogens.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

A comparative analysis requires structural, electronic, or functional data from analogous compounds. However, general insights into the role of crystallography in analyzing similar compounds are outlined below:

Table 1: Hypothetical Comparison Framework (Illustrative Only)

Key Observations:

Structural Complexity : The compound’s tert-butyl and nitrile groups likely introduce steric hindrance and electronic effects, complicating crystallization. Software like SHELX is critical for resolving such challenges.

Functional Groups: Similar azaphenolic compounds exhibit antioxidant or catalytic activity, but the amino and nitrile substituents in this molecule may alter reactivity. No experimental data confirm this.

Crystallographic Challenges : The absence of reported crystal structures for this compound contrasts with analogs refined via SHELXL or OLEX2 , suggesting unresolved technical hurdles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.